molecular formula C8H6N2Se B11983587 4-Phenyl-1,2,3-selenadiazole CAS No. 25660-64-4

4-Phenyl-1,2,3-selenadiazole

Cat. No.: B11983587
CAS No.: 25660-64-4
M. Wt: 209.12 g/mol
InChI Key: LEWDFWSHOZUNRZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-selenadiazole is an organoselenium compound with the molecular formula C8H6N2Se. It belongs to the class of selenadiazoles, which are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives, which are then converted into 1,2,3-selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves a one-pot synthesis using arylaldehydes, hydrazine, and elemental selenium with molecular iodine as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,2,3-selenadiazole is unique due to its specific substitution pattern and the presence of selenium, which imparts distinct chemical and biological properties. Compared to its sulfur analogs, selenadiazoles generally exhibit lower toxicity and better stability in biological systems .

Properties

CAS No.

25660-64-4

Molecular Formula

C8H6N2Se

Molecular Weight

209.12 g/mol

IUPAC Name

4-phenylselenadiazole

InChI

InChI=1S/C8H6N2Se/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H

InChI Key

LEWDFWSHOZUNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]N=N2

Origin of Product

United States

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